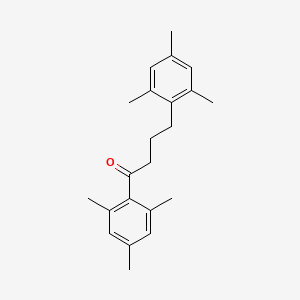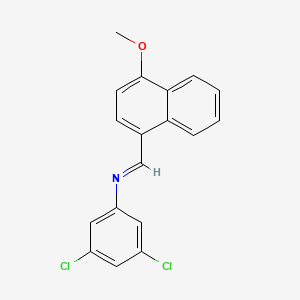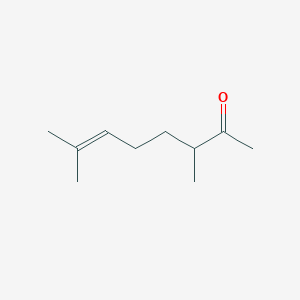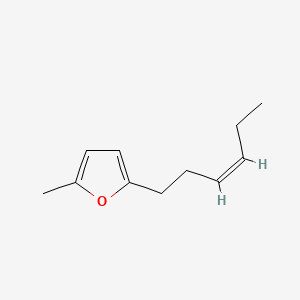
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is an organic compound with the molecular formula C22H28O It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butan-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable butanone derivative under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the desired product is obtained with minimal by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under specific conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ketone group enable it to participate in various chemical and biological processes. These interactions can influence enzyme activity, receptor binding, and other cellular functions, making it a versatile tool in research .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: This compound shares similar aromatic ring structures but differs in its imidazole core.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar aromatic features with a different ionic structure.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Contains similar aromatic rings but includes a gold(I) center.
Uniqueness
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is unique due to its butan-1-one backbone, which distinguishes it from other compounds with similar aromatic structures.
Propiedades
Número CAS |
5349-94-0 |
|---|---|
Fórmula molecular |
C22H28O |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1,4-bis(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C22H28O/c1-14-10-16(3)20(17(4)11-14)8-7-9-21(23)22-18(5)12-15(2)13-19(22)6/h10-13H,7-9H2,1-6H3 |
Clave InChI |
NUGQAYQQTZJDJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCCC(=O)C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)







